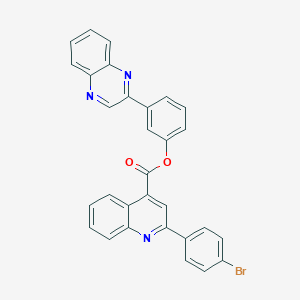
3-(Quinoxalin-2-yl)phenyl 2-(4-bromophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is a complex organic compound that features a quinoxaline moiety, a bromophenyl group, and a quinolinecarboxylate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the Ni(0)-mediated Yamamoto-type diaryl homocoupling of fluorinated 2,3-bis(4′-bromophenyl)quinoxaline precursors . This method involves the use of nickel catalysts under specific conditions to achieve the desired coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can modify the quinoxaline and quinoline rings.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: May be used in the development of advanced materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(2-quinoxalinyl)phenyl 2-(4-bromophenyl)-4-quinolinecarboxylate is unique due to its combination of quinoxaline, bromophenyl, and quinolinecarboxylate moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C30H18BrN3O2 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
(3-quinoxalin-2-ylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H18BrN3O2/c31-21-14-12-19(13-15-21)28-17-24(23-8-1-2-9-25(23)33-28)30(35)36-22-7-5-6-20(16-22)29-18-32-26-10-3-4-11-27(26)34-29/h1-18H |
Clé InChI |
URZLFHBPISVULR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=CC(=C4)C5=NC6=CC=CC=C6N=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


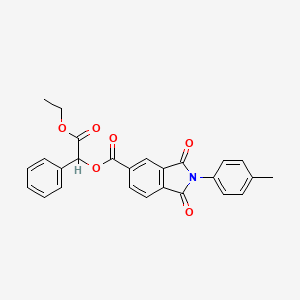
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B10879340.png)
![(4Z)-4-[2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10879342.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate](/img/structure/B10879344.png)
![1-(3,4-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10879349.png)
![Methyl 3-({[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10879352.png)
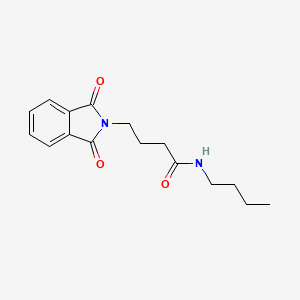
![1-benzyl-5-methyl-2,3,6-triphenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10879370.png)
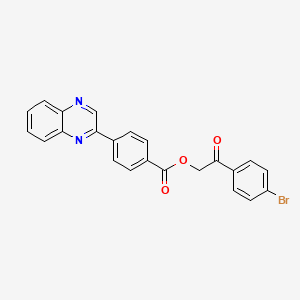

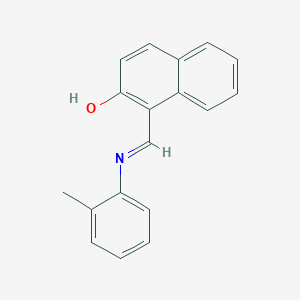
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10879400.png)
![1-[(3-Bromophenyl)methyl]-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10879401.png)
![S-{1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl} ethanethioate](/img/structure/B10879414.png)
